molecular formula C18H18N2O2 B2368476 1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 338414-78-1

1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No. B2368476
CAS RN: 338414-78-1
M. Wt: 294.354
InChI Key: PFIQIOVKWDZUNV-HTXNQAPBSA-N
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Description

1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Schiff's base and has a molecular formula of C18H19N2O2.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound demonstrates versatility in chemical reactions, such as the Povarov reaction, leading to the formation of novel spiro dihydroquinoline-oxindoles, showcasing its potential in the synthesis of complex molecular structures (Kouznetsov, Forero, & Torres, 2008).
  • Amino substituted analogs of this compound have shown improved aqueous solubility and retained high affinity for human galanin Gal3 receptor, suggesting its utility in biochemical receptor interactions (Konkel et al., 2006).

Biological Activity

  • Isatin derivatives of this compound, when complexed with metals, have demonstrated significant antibacterial and antifungal properties, indicating its potential in the development of antimicrobial agents (Khalid, Sumrra, & Chohan, 2020).
  • 3-Arylimino-2-indolones, a category to which this compound belongs, have been identified as potent and selective antagonists of the galanin GAL3 receptor, suggesting their potential in therapeutic applications for disorders related to this receptor (Konkel et al., 2006).

Materials Science and Corrosion Inhibition

  • In the field of materials science, specifically in corrosion inhibition, derivatives of this compound have been studied for their protective effects on steel surfaces, offering insights into its applicability in industrial processes (Hasanov, Sadıkoğlu, & Bilgiç, 2007).

Mechanism of Action

Target of Action

The compound, also known as 3-(4-methoxyphenyl)imino-1-propan-2-ylindol-2-one, is a synthetic compound that belongs to the class of indoline-based drugs . These receptors could potentially be the primary targets of the compound.

Mode of Action

. The compound likely interacts with its targets, causing changes that result in these biological activities.

Biochemical Pathways

, it can be inferred that the compound likely affects multiple biochemical pathways, leading to various downstream effects.

Result of Action

, it can be inferred that the compound likely has a range of molecular and cellular effects.

properties

IUPAC Name

3-(4-methoxyphenyl)imino-1-propan-2-ylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12(2)20-16-7-5-4-6-15(16)17(18(20)21)19-13-8-10-14(22-3)11-9-13/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIQIOVKWDZUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=NC3=CC=C(C=C3)OC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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